Oxo-ciprofloxacin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

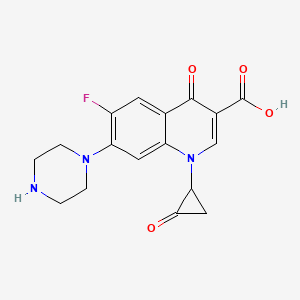

C17H16FN3O4 |

|---|---|

Peso molecular |

345.32 g/mol |

Nombre IUPAC |

6-fluoro-4-oxo-1-(2-oxocyclopropyl)-7-piperazin-1-ylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H16FN3O4/c18-11-5-9-12(6-13(11)20-3-1-19-2-4-20)21(14-7-15(14)22)8-10(16(9)23)17(24)25/h5-6,8,14,19H,1-4,7H2,(H,24,25) |

Clave InChI |

NWVXUXFCAZFSQH-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4=O)F |

Sinónimos |

BAY-q 3542 BAY-q-3542 oxo-ciprofloxacin oxociprofloxacin |

Origen del producto |

United States |

Metabolic and Biotransformation Pathways of Oxo-ciprofloxacin

Oxo-ciprofloxacin (oxo-CIP) is a primary human metabolite of the fluoroquinolone antibiotic ciprofloxacin. merck.com It is one of four major metabolites identified in human urine and serum, alongside desethylene ciprofloxacin, sulfociprofloxacin, and formylciprofloxacin. merck.comresearchgate.net The formation of these metabolites, including this compound, accounts for approximately 15% of an oral dose of ciprofloxacin. drugbank.com

The biotransformation of ciprofloxacin to this compound primarily occurs in the liver through modification of the piperazinyl group. researchgate.netnih.govresearchgate.net The cytochrome P450 enzyme CYP1A2 is the main enzyme responsible for this metabolic conversion. drugbank.comnih.gov Following its formation, this compound is considered the major urinary metabolite of ciprofloxacin, while sulfociprofloxacin is the primary fecal metabolite. researchgate.net Studies have shown that the metabolic ratio of this compound to the parent ciprofloxacin can be influenced by certain factors; for instance, males have been observed to have a significantly higher oxociprofloxacin metabolic ratio than females. mdpi.com Furthermore, conditions such as hepatic cirrhosis can reduce the metabolism of ciprofloxacin to this compound. tandfonline.com While this compound possesses some antimicrobial activity, it is less potent than the parent compound, ciprofloxacin. merck.commdpi.com

Advanced Oxidation Processes and Their Influence on Metabolite Formation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures used for the degradation of persistent organic pollutants, such as ciprofloxacin, in aqueous environments. tandfonline.comresearchgate.net These processes are characterized by the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can break down complex organic molecules. researchgate.netnih.gov The application of AOPs to ciprofloxacin can lead to the formation of various degradation products, one of which can be oxo-ciprofloxacin. nih.govoatext.com

Research into the degradation of ciprofloxacin by various AOPs has provided insights into the formation of its metabolites. The specific intermediates formed, including this compound, depend on the type of AOP used and the reaction conditions, such as pH and the presence of catalysts. ugent.beresearchgate.net

Detailed findings from various AOP studies are presented below:

Photodegradation: Studies using photo-oxidation under sunlight with a nano graphene oxide magnetite (Nano-GO/M) composite have identified this compound as a metabolite of ciprofloxacin. oatext.com In one study, after 250 minutes of irradiation, the final concentration of this compound (M3) was found to be 0.125 mg/L from an initial 1 mg/L ciprofloxacin solution. oatext.com

Ozonation: Ozonation is another AOP used for ciprofloxacin removal. The degradation pathways are highly dependent on pH. ugent.be While some studies focus on the complete degradation of the parent compound, the process involves the formation of various intermediates. nih.govresearchgate.net The attack of ozone can occur at the piperazinyl substituent or the quinolone moiety, leading to different by-products. ugent.be

Fenton and Photo-Fenton Processes: The Fenton process (using Fe²⁺ and H₂O₂) and the photo-Fenton process (which adds UV light) are effective for ciprofloxacin degradation. researchgate.netgnest.org These methods generate hydroxyl radicals that attack the ciprofloxacin molecule, with the secondary-N atom in the piperazine ring being a primary target. researchgate.net This can lead to the formation of various intermediates through hydroxylation, decarboxylation, and cleavage of the piperazine ring. researchgate.net One study identified seventeen intermediate products during the photo-Fenton process, highlighting the complexity of the degradation pathway. researchgate.net

Biotransformation by Microorganisms: In addition to chemical processes, microorganisms can also transform ciprofloxacin. The bacterium Pseudomonas aeruginosa utilizes a cytochrome P450 enzyme (CYP107S1) to metabolize ciprofloxacin into five major metabolites through reactions like N-dealkylation, hydroxylation, and oxidation to oxo moieties. nih.gov One of the identified metabolites, C2, was determined to be an oxociprofloxacin, with the oxidation occurring on the piperazine ring. nih.gov

The table below summarizes the conditions and findings from selected AOP studies where this compound was identified as a transformation product.

Table 1: Formation of this compound from Ciprofloxacin via Advanced Oxidation and Biotransformation Processes

| Process | Catalyst/Conditions | Key Findings | Reference |

|---|---|---|---|

| Photo-oxidation | Nano-GO/M composite, Sunlight, pH 6.5 | 80% removal of 1 mg/L initial ciprofloxacin was achieved in 250 minutes. This compound was identified as a metabolite with a final concentration of 0.125 mg/L. | oatext.com |

| Biotransformation | Pseudomonas aeruginosa (CYP107S1), NADPH | Ciprofloxacin was transformed into five major metabolites. Metabolite C2 was identified as an oxociprofloxacin resulting from oxidation on the piperazine ring. | nih.gov |

| Fenton Process | FeSO₄·7H₂O, H₂O₂ | Maximum ciprofloxacin removal was 70% at pH 3.0. Degradation occurred via hydroxylation and cleavage of the piperazine ring, among other reactions. | researchgate.net |

| Photo-Fenton Process | Fe²⁺, H₂O₂, UV light, pH 3.5 | Achieved 93.1% ciprofloxacin removal. The attack by HO• radicals on the piperazine ring was a key degradation pathway. | researchgate.net |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Ciprofloxacin |

| Desethylene ciprofloxacin |

| Formylciprofloxacin |

| Hydrogen Peroxide |

| This compound |

| Sulfociprofloxacin |

Analytical Chemistry Methodologies for Oxo-ciprofloxacin

Chromatographic Separation Techniques

Chromatography, particularly in its liquid phase, stands as a cornerstone for the separation and analysis of Oxo-ciprofloxacin from complex matrices such as biological fluids.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a well-established method for the determination of this compound. This technique leverages the compound's ability to absorb UV light for detection and quantification.

One of the foundational methods utilizes reversed-phase chromatography, employing a C18 stationary phase like Nucleosil 5C18. nih.govd-nb.info In a specific application for analyzing urine samples, a method was developed to quantify this compound (referred to as metabolite M3) using UV absorption. nih.govd-nb.info This particular method demonstrated a detection limit of 1 mg/L for this compound in urine. nih.govd-nb.info The mobile phase composition is critical for achieving good separation, and a mixture of methanol and a buffer, such as 0.025M orthophosphoric acid adjusted to pH 3.0, has been successfully used for related compounds. japsonline.com The detection wavelength is typically set around the maximum absorbance of the analyte, which for the parent compound Ciprofloxacin is often near 278 nm. japsonline.com While HPLC-UV is a robust technique, its sensitivity can be a limiting factor for trace-level analysis. nih.gov

Table 1: HPLC-UV Method Parameters for this compound Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Technique | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | nih.govd-nb.info |

| Stationary Phase | Nucleosil 5C18 (Reversed-Phase) | nih.govd-nb.info |

| Analyte | This compound (Metabolite M3) | nih.govd-nb.info |

| Matrix | Urine | nih.govd-nb.info |

| Detection | UV Absorption | nih.govd-nb.info |

| Detection Limit | 1 mg/L | nih.govd-nb.info |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

For enhanced sensitivity and specificity, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. ekb.eg This hyphenated technique combines the powerful separation capabilities of LC with the precise mass analysis of MS, allowing for the unambiguous identification and quantification of this compound, even at very low concentrations.

LC-MS/MS methods are particularly valuable for analyzing complex biological matrices. eurofins.com The process typically involves electrospray ionization (ESI) in the positive ion mode, followed by multiple reaction monitoring (MRM) for quantification. eurofins.com In MRM, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. For the parent compound Ciprofloxacin, a common transition monitored is m/z 331.50 → 231.10. eurofins.com The use of an internal standard, such as Lomefloxacin (m/z 351.60 → 249), is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. eurofins.com These methods have been successfully validated according to international guidelines, demonstrating excellent linearity, accuracy, and precision. eurofins.comnih.gov A simple and efficient LC/ESI/MS/MS method was developed to determine 18 fluoroquinolone residues, including Ciprofloxacin and its metabolites, in various food products like milk, chicken, and fish. jfda-online.com

Table 2: LC-MS/MS Parameters for Fluoroquinolone Analysis

| Parameter | Details for Ciprofloxacin (Parent Compound) | Source(s) |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | eurofins.com |

| Ionization | Electrospray Ionization (ESI), Positive Mode | eurofins.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | eurofins.com |

| Precursor Ion (m/z) | 331.50 | eurofins.com |

| Product Ion (m/z) | 231.10 | eurofins.com |

| Internal Standard | Lomefloxacin | eurofins.com |

| Internal Standard Transition (m/z) | 351.60 → 249 | eurofins.com |

Spectroscopic and Immunosensing Techniques for Detection

Beyond chromatography, spectroscopic and immunosensing techniques offer alternative and sometimes complementary approaches for the detection of this compound and related compounds.

UV Absorption Spectrophotometry Applications

UV absorption spectrophotometry is a direct and straightforward method that can be applied for the quantification of compounds that absorb UV radiation. ekb.eg While often used in conjunction with HPLC, it can also be employed as a standalone technique, particularly for bulk drug analysis or in simpler matrices. ajrconline.org

The UV spectrum of Ciprofloxacin, the parent compound of this compound, shows characteristic absorption maxima that are utilized for its detection. nih.gov Studies have shown that Ciprofloxacin hydrochloride exhibits maximum absorbance at approximately 274 nm in distilled water. ajrconline.org The absorbance is pH-dependent, with the maximum value often detected at an acidic pH of 3. ekb.eg This method has been validated for linearity, with concentration ranges of 2-10 ppm showing a good correlation between concentration and absorbance. ajrconline.org However, its application to complex mixtures can be limited due to potential interference from other UV-absorbing compounds. ekb.eg

Table 3: UV Spectrophotometry Parameters for Ciprofloxacin Hydrochloride

| Parameter | Details | Source(s) |

|---|---|---|

| Technique | UV Absorption Spectrophotometry | ekb.egajrconline.org |

| Wavelength of Maximum Absorbance (λmax) | ~274 nm - 278 nm | japsonline.comajrconline.org |

| Solvent/Medium | Distilled Water, 0.1 N HCl | ajrconline.orginnovareacademics.in |

| Optimal pH for Max Absorbance | 3 | ekb.eg |

| Linearity Range | 2-10 ppm | ajrconline.org |

Fluorescence Spectroscopy and Laser-Induced Fluorescence Applications

Fluorescence spectroscopy offers a highly sensitive alternative to UV absorption, as not all molecules that absorb UV light will fluoresce. This compound itself has been noted to have very low fluorescence, which can make its direct detection challenging. d-nb.info However, the parent compound, Ciprofloxacin, is fluorescent, and this property is exploited in various analytical methods.

Fluorescence detection is often coupled with liquid chromatography for enhanced selectivity and sensitivity. mdpi.comresearchgate.net For instance, a micellar liquid chromatography method used fluorescence detection with a programmed change in excitation/emission wavelengths to optimize the signal for different quinolones. mdpi.comresearchgate.net Laser-induced fluorescence has also been used to study the photodegradation of Ciprofloxacin, where the fluorescence spectra of the parent compound and its photoproducts were monitored. nih.gov The fluorescence peak of Ciprofloxacin has been observed at 449 nm on an HPTLC plate and at 458 nm in a water solution. nih.gov First derivative synchronous fluorescence spectroscopy (FDSFS) has been applied to simultaneously quantify Ciprofloxacin and its photodegradation products, with an optimal Δλ of 100 nm providing the best resolution. royalsocietypublishing.org

Electrochemical and Immunosensor Development for Related Compounds

Electrochemical sensors and immunosensors represent a rapidly advancing field for the detection of antibiotics, including the fluoroquinolone class to which Ciprofloxacin and its metabolites belong. nih.gov These sensors offer advantages such as high sensitivity, rapid analysis, and potential for miniaturization and on-site use. nih.govmdpi.com

Electrochemical immunosensors for Ciprofloxacin have been developed using various innovative materials. One such sensor utilized lanthanum oxide nanoparticles decorated on reduced graphene oxide as a stable immobilization matrix for Ciprofloxacin antibodies on an indium tin oxide (ITO) coated electrode. mdpi.comrsc.org Another approach involved an amperometric magneto-immunosensor that combined antibody-modified magnetic beads with a magnetic graphite-epoxy composite electrode for the detection of fluoroquinolones in milk. mdpi.com This magneto-immunosensor was capable of detecting Ciprofloxacin directly in milk with a very low limit of detection (LOD) of 0.009 μg/L. mdpi.com Label-free immunosensors have also been constructed on screen-printed carbon electrodes modified with polyaniline to immobilize a biotinylated antibody for Ciprofloxacin, with detection achieved via an AC impedance protocol. acs.org While these methods have been primarily developed for Ciprofloxacin, the principles can be adapted for the detection of its metabolites, like this compound, by using specific antibodies.

Method Validation and Matrix Effects in Environmental and Biological Sample Analysis

The accurate quantification of this compound, a primary metabolite of the antibiotic Ciprofloxacin, in complex environmental and biological matrices necessitates rigorous method validation and a thorough understanding of matrix effects. researchgate.netekb.eg Analytical procedures, predominantly based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are validated to ensure reliability, accuracy, and precision. ekb.egresearchgate.net Validation is typically performed in accordance with guidelines from regulatory bodies and assesses parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision. researchgate.net

This compound is frequently analyzed alongside its parent compound and other metabolites, meaning validation studies often encompass a suite of related fluoroquinolones. ekb.eg The complexity of matrices like wastewater, plasma, and urine can significantly impact analytical results, making the evaluation of matrix effects a critical component of method development. researchgate.netekb.egresearchgate.net

Method Validation in Biological Samples

For biological samples such as human plasma and urine, analytical methods must be highly sensitive and specific to distinguish the analyte from endogenous components. ekb.egnih.gov Sample preparation is a crucial step to minimize interference. Protein precipitation is a common technique for plasma samples, while simple dilution is often sufficient for urine. researchgate.netnih.gov The use of an isotopically labeled internal standard, such as d8-ciprofloxacin, is highly effective in tracking and compensating for both sample processing variability and matrix-induced ionization changes in LC-MS/MS analysis. researchgate.net

Validation results for methods used to determine Ciprofloxacin and, by extension, its metabolites like this compound, demonstrate robust performance. For instance, an LC-MS/MS method for Ciprofloxacin in mouse plasma, urine, and tissue showed excellent linearity over the concentration range of 100–5000 ng/mL with a correlation coefficient (r²) of ≥ 0.99 in all matrices. researchgate.net Similarly, a method for human plasma was validated with a limit of quantification of 41 ng/mL, with intra- and inter-day precision values (expressed as coefficient of variation) between 0.5% and 6.6%. researchgate.net

Table 1: Representative Method Validation Parameters for Fluoroquinolone Analysis in Biological Matrices

| Analyte/Method | Matrix | Technique | Linearity Range | r² | LOQ | Recovery (%) | Precision (%RSD) | Source |

|---|---|---|---|---|---|---|---|---|

| Ciprofloxacin | Human Plasma | UPLC-MS/MS | 10-4000 ng/mL | >0.999 | 10 ng/mL | 74.7 - 85.7 | 0.94 - 8.04 | japsonline.com |

| Ciprofloxacin | Mouse Plasma, Urine, Kidney | LC-MS/MS | 100-5000 ng/mL | ≥0.99 | 100 ng/mL | N/A | <15 | researchgate.net |

| Ciprofloxacin | Human Plasma | HPLC-Fluor. | N/A | N/A | 41 ng/mL | N/A | 0.5 - 6.6 | researchgate.net |

| Ciprofloxacin | Human Urine | HPLC-UV | N/A | N/A | 0.5 mg/L | >96 | <6 | nih.govmdpi.com |

Method Validation in Environmental Samples

Environmental matrices such as hospital sewage, river water, and wastewater are exceptionally complex and variable. researchgate.net The presence of numerous organic and inorganic compounds can cause significant matrix effects, primarily ion suppression in LC-MS/MS analysis. researchgate.netresearchgate.net Therefore, robust sample extraction and clean-up procedures, such as solid-phase extraction (SPE), are essential. researchgate.netmdpi.com The choice of SPE sorbent, such as a weak cation exchanger or hydrophilic-lipophilic balanced (HLB) cartridges, is optimized to maximize the recovery of target analytes while minimizing co-extraction of interfering substances. mdpi.comresearchgate.net

Validation of analytical methods for fluoroquinolones in water samples has demonstrated high sensitivity. An automated disk-based SPE coupled with UPLC-MS/MS for 15 quinolones in drinking and environmental waters achieved very low limits of detection (0.008–0.055 ng/L) and quantification (0.025–0.16 ng/L). mdpi.com For wastewater analysis, an LC-MS/MS method for fluoroquinolones reported a limit of quantification of 5 ng/L, with recoveries between 87% and 94%. researchgate.net To counteract matrix effects in complex wastewater samples, the standard addition method is sometimes employed for calibration to ensure accuracy. rsc.org

Table 2: Representative Method Validation Parameters for Fluoroquinolone Analysis in Environmental Matrices

| Analyte/Method | Matrix | Technique | Linearity Range | r² | LOQ | Recovery (%) | Precision (%RSD) | Source |

|---|---|---|---|---|---|---|---|---|

| 15 Quinolones | Drinking & Environmental Water | SPE-UPLC-MS/MS | 0.05-100 µg/L | 0.9992-0.9999 | 0.025-0.16 ng/L | 81-114 | 0.2-13.3 | mdpi.com |

| Ciprofloxacin | Wastewater | SALLE-HPLC-DAD | 0.1-100 µg/L | 0.9976 | 0.25 µg/L | 86-120 | <10 | d-nb.info |

| Ofloxacin, Norfloxacin, Ciprofloxacin | Sewage | SPE-LC-MS/MS | N/A | N/A | 5 ng/L | 87-94 | <6 | researchgate.net |

| Ciprofloxacin | Hospital Drinking Water | HPLC-UV | 50-500 µg/mL | 0.9989 | 185.5 µg/mL | 22.9-151.6 | 0.62-1.19 | scholars.direct |

Addressing Matrix Effects

Matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. jyu.fi It is a significant challenge in LC-MS/MS-based bioanalysis and environmental analysis, potentially compromising the accuracy and precision of the method. For this compound, matrix effects can arise from endogenous substances in plasma or the complex organic load in sewage. researchgate.netresearchgate.net

Several strategies are employed to mitigate or eliminate matrix effects:

Effective Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are used to clean up samples and remove interfering components before injection into the LC-MS/MS system. mdpi.com

Chromatographic Separation: Optimizing the LC method to achieve chromatographic separation between the analyte of interest and matrix components that cause ion suppression or enhancement is a fundamental approach.

Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects, as it experiences the same ionization suppression or enhancement as the target analyte. researchgate.net

Dilution: In some cases, simply diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer significantly affect analyte ionization. mdpi.com

By systematically validating the analytical method and implementing strategies to manage matrix effects, reliable and accurate data on the concentration of this compound can be obtained from diverse and complex biological and environmental samples.

Environmental Distribution and Ecological Fate of Oxo-ciprofloxacin

Occurrence and Persistence in Wastewater Treatment Systems

Oxo-ciprofloxacin is recognized as a primary metabolite of ciprofloxacin, formed in the human body and excreted. drugbank.com It is estimated to constitute approximately 7% of the ciprofloxacin metabolites eliminated through urine and feces. rsc.orgrsc.org Consequently, both the unmetabolized parent compound and its metabolites, including this compound, are introduced into municipal sewage systems and subsequently enter wastewater treatment plants (WWTPs). rsc.orgrsc.org

The persistence of fluoroquinolones and their metabolites in WWTPs is a significant concern, as these facilities are not specifically designed for their complete removal. rsc.org While comprehensive data on the specific concentrations and removal efficiencies of this compound in WWTPs are limited, studies on the parent compound, ciprofloxacin, show variable removal rates, often ranging from 79% to 87%. scielo.br A significant portion of ciprofloxacin is known to partition into sewage sludge. su.se Given that this compound is a known metabolite, its presence in both the liquid effluent and solid sludge phases of WWTPs is highly probable.

One laboratory study investigating the photo-oxidation of ciprofloxacin under simulated sunlight identified this compound as a resulting metabolite. oatext.com This finding suggests that transformation processes within environmental systems can also contribute to the occurrence of this compound.

| Source/Process | Details | Reference |

|---|---|---|

| Human Metabolism | Constitutes 7% of excreted ciprofloxacin metabolites. | rsc.orgrsc.org |

| Entry into Environment | Disposed of into public sewage, reaching Wastewater Treatment Plants. | rsc.org |

| Photo-oxidation of Ciprofloxacin | Identified as a photo-metabolite (M3) with a final concentration of 0.125 mg/L from an initial 1 mg/L of ciprofloxacin after 250 minutes of irradiation. | oatext.com |

Distribution and Sorption Dynamics in Aquatic and Terrestrial Environments

Ciprofloxacin exhibits strong sorption to soil and sediment, which limits its mobility. frontiersin.orgpatrinum.ch This strong binding is influenced by factors such as clay content, cation exchange capacity, and pH. frontiersin.orgresearchgate.net Studies have reported a wide range of sorption capacity for ciprofloxacin, with Kd values ranging from 23 to 200 mL/g and Koc values from 54 to 2,146 mL/g in various soils. frontiersin.orgpatrinum.ch Given the structural similarity, it is plausible that this compound also exhibits significant sorption to environmental solids, making sediments and soils important sinks for this compound. The high concentrations of fluoroquinolones frequently detected in sediments compared to surface water further support the role of sediment as a major reservoir for this class of compounds. rsc.org

| Parameter | Reported Value Range | Environmental Matrix | Reference |

|---|---|---|---|

| Sorption Capacity | 8 to 141 g/kg | Soil | frontiersin.org |

| Distribution Coefficient (Kd) | 23 to 200 mL/g | Soil | frontiersin.org |

| Organic Carbon-Water Partition Coefficient (Koc) | 54 to 2,146 mL/g | Soil | frontiersin.org |

| Log Kd | 2.9 to 4.3 | Salt Marsh Sediments | researchgate.net |

Degradation Kinetics and Half-Life Studies in Environmental Matrices

Information regarding the specific degradation kinetics and environmental half-life of this compound is limited. Research has primarily focused on the parent compound, ciprofloxacin, which is known for its persistence in the environment. For instance, the environmental half-life of ciprofloxacin in soil has been estimated to be very long, indicating significant persistence. scirp.org Ciprofloxacin is generally considered not readily biodegradable. scielo.brsu.se

While direct degradation data for this compound is scarce, studies on its formation provide some context. For example, during the photocatalytic degradation of ciprofloxacin, this compound is formed as an intermediate product. oatext.com One study reported that from an initial ciprofloxacin concentration of 1 mg/L, the concentration of this compound reached 0.125 mg/L after 250 minutes of sunlight irradiation, while the parent compound was 80% degraded. oatext.com This indicates that the formation of this compound occurs within hours under specific photodegradation conditions, but its subsequent degradation rate remains uncharacterized. The persistence of fluoroquinolones in water can be significant, with some studies suggesting a half-life (DT50) of over 90 days for compounds like ciprofloxacin. researchgate.net

Mechanisms of Environmental Attenuation (e.g., abiotic, biotic processes)

The environmental attenuation of this compound is linked to the degradation pathways of its parent compound, ciprofloxacin. Both abiotic and biotic processes are responsible for the transformation of ciprofloxacin and the formation of its metabolites.

Abiotic Processes: Photodegradation is a key abiotic mechanism for the attenuation of fluoroquinolones in aquatic environments. researchgate.net Studies have demonstrated that ciprofloxacin degrades under sunlight, leading to the formation of various photoproducts, including this compound. oatext.comnih.gov The process involves the photo-oxidation of the ciprofloxacin molecule. oatext.com Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are also effective in degrading ciprofloxacin, likely leading to a variety of transformation products. nih.govgnest.org

Biotic Processes: Biodegradation of ciprofloxacin has been observed, although it is generally a slow process. scielo.br Certain microorganisms have demonstrated the ability to transform ciprofloxacin. Notably, the brown rot fungus Gloeophyllum striatum has been shown to degrade ciprofloxacin and produce various metabolites, including this compound. scielo.brscielo.br This indicates that fungi present in environments like soil and animal dung can play a role in the biotic formation of this compound. scielo.brscielo.br While these findings confirm the formation of this compound through biotic pathways, the extent to which microorganisms can further degrade this compound itself is an area requiring further investigation.

Comparative Biological Activity and Ecophysiological Effects

Assessment of Antimicrobial Efficacy Relative to Parent Ciprofloxacin and Other Metabolites

The antimicrobial potency of ciprofloxacin's metabolites, including oxo-ciprofloxacin, is generally considered to be lower than that of the parent compound. fda.goveuropa.eu Research indicates that while these metabolites are biologically active, their efficacy against various bacterial strains is diminished. exphar.com

This compound (M3) has been found to be less active than both ciprofloxacin and another fluoroquinolone, norfloxacin. mdpi.com Its antibacterial activity is reported to be comparable to or inferior to that of nalidixic acid, a first-generation quinolone. hres.ca This is in contrast to formylciprofloxacin (M4), which demonstrates activity against Escherichia coli and Klebsiella pneumoniae in the range of norfloxacin. mdpi.com Desethyleneciprofloxacin (M1), another metabolite, exhibits an antibacterial activity level similar to nalidixic acid. mdpi.comhres.ca The activity of sulfociprofloxacin (M2) is considered negligible. mdpi.com

While precise Minimum Inhibitory Concentration (MIC) values for this compound are not widely documented in publicly available literature, the qualitative comparisons from various studies confirm a clear hierarchy of antimicrobial potency.

Interactive Data Table: Comparative Antimicrobial Activity of Ciprofloxacin and its Metabolites

| Compound | Relative Antimicrobial Activity | Comparison to Other Quinolones |

| Ciprofloxacin (Parent) | High | Benchmark for potency oxoid.com |

| This compound (M3) | Lower than Ciprofloxacin | Less active than norfloxacin; comparable to or inferior to nalidixic acid mdpi.comhres.ca |

| Desethyleneciprofloxacin (M1) | Lower than Ciprofloxacin | Comparable to nalidixic acid mdpi.comhres.ca |

| Formylciprofloxacin (M4) | Lower than Ciprofloxacin | Activity range similar to norfloxacin mdpi.comhres.ca |

| Sulfociprofloxacin (M2) | Negligible | Significantly less active mdpi.com |

Mechanistic Investigations of Biological Activity (e.g., DNA gyrase inhibition for parent compound as a basis for metabolite research)

The bactericidal action of ciprofloxacin is primarily achieved through the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. researchgate.netresearchgate.net These enzymes are crucial for bacterial DNA replication, repair, and recombination. Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and leading to double-stranded breaks in the bacterial chromosome, which ultimately results in cell death. researchgate.netresearchgate.netfrontiersin.org This targeting of the A subunits of DNA gyrase prevents the supercoiling of bacterial DNA, thereby halting replication. drugbank.com

Direct mechanistic studies on this compound are scarce. However, based on the well-understood mechanism of the parent compound, the reduced antimicrobial activity of this compound can be inferred from its structural modification. The core quinolone structure is essential for antibacterial activity. scielo.br The formation of this compound involves the oxidation of the piperazinyl ring at the C-7 position. researchgate.net This chemical alteration, specifically the introduction of a keto group, likely modifies the molecule's three-dimensional structure and electronic properties.

This change is critical because the piperazinyl substituent at the C-7 position plays a significant role in the compound's spectrum of activity and potency, including its interaction with the DNA gyrase-DNA complex. It is hypothesized that the addition of the oxo- group hinders the optimal binding of the metabolite to the quinolone-binding pocket of the enzyme complex. This suboptimal fit would reduce its ability to stabilize the DNA-enzyme complex effectively, thus diminishing its inhibitory power and resulting in the observed lower antibacterial efficacy compared to ciprofloxacin. acs.org

Ecotoxicological Implications on Microbial Communities and Environmental Processes

The widespread use of ciprofloxacin leads to its release into the environment, as a significant portion is excreted unmetabolized or as active metabolites. scielo.brresearchgate.net Ciprofloxacin is known to be persistent in the environment and exhibits high toxicity to certain aquatic organisms, particularly cyanobacteria. researchgate.netfrontiersin.org It can alter the structure and function of microbial communities in soil and water, potentially impacting key environmental processes like nutrient cycling. hres.caresearchgate.net For instance, studies have shown that ciprofloxacin can inhibit soil respiration and nitrification rates. hres.ca

The ecotoxicological profile of this compound has not been extensively studied, and specific data such as EC50 (half maximal effective concentration) values are largely unavailable in the literature. scielo.br However, given that metabolites of ciprofloxacin are also released into the environment, their potential impact is a relevant concern. scielo.brresearchgate.net

The reduced antimicrobial activity of this compound compared to its parent compound suggests that its direct ecotoxicological impact on microbial communities may be less severe. fass.se Studies on the degradation of ciprofloxacin by fungi have shown that the resulting transformation products have reduced antibacterial activity, implying that biodegradation can lead to detoxification. scielo.brnih.gov Nonetheless, the core fluoroquinolone structure, which is retained in this compound, is associated with biological activity. scielo.br Therefore, even with reduced potency, the presence of this compound in soil and aquatic systems could still exert selective pressure on environmental microorganisms, potentially contributing to the alteration of microbial community structures and the development of antibiotic resistance. The sorption of ciprofloxacin and its metabolites to soil and sludge particles is a key factor that can reduce their bioavailability and, consequently, their toxicity. hres.ca However, even when bound, these compounds can remain biologically active over time. hres.ca

Future Research Directions and Translational Perspectives

Development of Novel Analytical Approaches for Trace Detection and Comprehensive Metabolite Profiling

The accurate detection and quantification of oxo-ciprofloxacin and other ciprofloxacin metabolites in complex environmental matrices like water, soil, and biological tissues are paramount. Current analytical methods, often based on liquid chromatography coupled with mass spectrometry (LC-MS), provide a solid foundation. nih.govnih.govd-nb.inforjptonline.org However, future research should focus on enhancing the sensitivity and selectivity of these methods to detect trace levels of these compounds. acs.orgnih.govnih.gov

A significant challenge lies in developing comprehensive metabolite profiling techniques. Untargeted metabolomics, which can simultaneously detect a wide array of metabolites, offers a promising avenue to identify not only known metabolites like this compound but also novel or unexpected transformation products. mdpi.comfrontiersin.org This approach can provide a more complete picture of how ciprofloxacin breaks down in different environmental compartments and biological systems. mdpi.com For instance, studies have identified several ciprofloxacin metabolites in human urine and through bacterial metabolism, including desethylene ciprofloxacin, sulfo-ciprofloxacin, and formyl ciprofloxacin, in addition to this compound. nih.govresearchgate.netdrugbank.commdpi.comresearchgate.net Advanced analytical techniques can help to elucidate the full spectrum of these metabolic byproducts.

Future research should also explore the development of more rapid and cost-effective screening methods. Techniques like solid-phase spectrofluorimetry have shown potential for the determination of trace amounts of ciprofloxacin and could be adapted for its metabolites. The optimization of sample preparation techniques to minimize matrix effects and improve recovery rates will also be critical for reliable quantification. nih.govd-nb.info

Table 1: Current and Future Analytical Techniques for this compound

| Technique | Current Application | Future Direction |

| High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection | Quantification of ciprofloxacin and major metabolites in biological fluids. nih.govd-nb.info | Increased sensitivity for trace environmental levels, method validation for diverse matrices. rjptonline.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Targeted quantification and structural elucidation of known metabolites. nih.govacs.orgnih.gov | Development of untargeted methods for comprehensive metabolite profiling, identification of novel transformation products. |

| Untargeted Metabolomics | Emerging application for profiling metabolic changes in response to ciprofloxacin. mdpi.comfrontiersin.org | Widespread application to environmental samples to create a complete picture of ciprofloxacin's metabolic fate. |

| Solid-Phase Spectrofluorimetry | Potential for trace detection of the parent compound. | Adaptation and validation for the rapid screening of this compound and other key metabolites. |

Advanced Studies on Environmental Remediation Strategies for Ciprofloxacin Metabolites

The persistence of ciprofloxacin and its metabolites in the environment necessitates the development of effective remediation strategies. Advanced oxidation processes (AOPs) have emerged as a promising technology for the degradation of organic pollutants, including ciprofloxacin. nih.goveeer.orgnih.govresearchgate.netucm.es These processes, which include ozonation, photocatalysis, and Fenton-like reactions, generate highly reactive species that can break down the complex structure of these antibiotic compounds. nih.goveeer.orgnih.govresearchgate.net

Future research should specifically investigate the efficacy of various AOPs in degrading this compound and other metabolites. nih.gov Studies have shown that photocatalytic degradation using materials like titanium dioxide (TiO2) and zinc oxide (ZnO) can be effective in removing ciprofloxacin from water. nih.govnih.gov The investigation should extend to understanding the degradation pathways of this compound under different AOPs and identifying any potential toxic byproducts that may be formed. mdpi.com

Furthermore, exploring the use of environmentally friendly and sustainable materials for remediation is crucial. For instance, modified carbon nanotubes and biodegradable polymers derived from polysaccharides are being investigated for the removal of ciprofloxacin. nih.govmdpi.com Phycoremediation, the use of algae for the removal of pollutants, also presents a green and potentially cost-effective approach for treating water contaminated with ciprofloxacin and its metabolites. nih.gov The efficiency of these novel materials and methods for the specific removal of this compound needs to be systematically evaluated.

Table 2: Emerging Environmental Remediation Technologies for Ciprofloxacin and its Metabolites

| Remediation Technology | Mechanism | Research Focus for this compound |

| Advanced Oxidation Processes (AOPs) | Generation of reactive oxygen species to degrade pollutants. nih.goveeer.orgresearchgate.net | Efficacy in degrading this compound, identification of degradation byproducts, optimization of process parameters. nih.gov |

| Photocatalysis | Use of semiconductor materials (e.g., TiO2, ZnO) to generate radicals under light irradiation. nih.govnih.gov | Investigating the photocatalytic degradation kinetics and pathways of this compound. mdpi.com |

| Adsorption on Novel Materials | Removal of pollutants using materials like modified carbon nanotubes and biodegradable polymers. nih.govmdpi.com | Assessing the adsorption capacity and selectivity of these materials for this compound. |

| Phycoremediation | Utilization of algae to absorb and biodegrade contaminants. nih.gov | Evaluating the potential of different algal species for the removal and metabolism of this compound. |

Investigation of Long-Term Ecological Impacts and Antimicrobial Resistance Selection Pressure

The presence of antibiotics and their metabolites in the environment, even at low concentrations, can have significant ecological consequences. A primary concern is the selection for antimicrobial resistance (AMR) in environmental bacteria. nih.govasm.orgnih.govwikipedia.orgeuropa.eu Sub-inhibitory concentrations of ciprofloxacin have been shown to select for resistant mutants in various bacterial species. nih.gov It is crucial to investigate whether this compound and other metabolites also exert a selective pressure for AMR.

Studies have shown a correlation between environmental concentrations of ciprofloxacin and the prevalence of fluoroquinolone resistance. nih.gov Future research needs to determine the minimum selective concentrations (MSCs) of this compound for different bacterial species. This information is vital for establishing environmentally relevant quality standards for this metabolite. The potential for co-selection of resistance, where exposure to metals like copper and iron alongside ciprofloxacin can alter resistance development, should also be explored for its metabolites. researchgate.netfrontiersin.org

Beyond AMR, the long-term ecological impacts of this compound on microbial communities and ecosystem functions warrant investigation. researchgate.net Antibiotics can disrupt crucial biogeochemical cycles, such as nitrogen and phosphorus cycling, by affecting the activity of soil and aquatic microorganisms. europa.eufrontiersin.org Research should focus on how chronic exposure to this compound, alone and in combination with other contaminants, alters the structure and function of microbial ecosystems.

Exploration of Structure-Activity Relationships for this compound in Environmental and Biological Contexts

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental to predicting its environmental and health risks. tandfonline.comasm.orgrsc.org this compound is a metabolite where the piperazine ring of ciprofloxacin has been oxidized. nih.gov This structural modification can significantly alter its interaction with biological targets.

Research has shown that some ciprofloxacin metabolites retain antibacterial activity, although often to a lesser extent than the parent compound. mdpi.comnih.gov For instance, the antibacterial activity of this compound has been reported to be less than that of ciprofloxacin but still notable. mdpi.comnih.gov Future studies should conduct detailed quantitative structure-activity relationship (QSAR) analyses to correlate the structural features of this compound and other metabolites with their antibacterial potency against a wide range of microorganisms. tandfonline.com

Furthermore, the structure-activity relationship should be explored in the context of its environmental behavior. For example, how does the oxidation of the piperazine ring affect its sorption to soil and sediment, its potential for bioaccumulation, and its susceptibility to further degradation? frontiersin.org Modifications to the ciprofloxacin molecule, including at the 4-oxo-3-carboxylic acid moiety, have been shown to impact its efficacy. nih.govmdpi.com In silico modeling and experimental studies can provide valuable insights into these relationships, helping to build more accurate models for predicting the environmental fate and effects of this important metabolite. rsc.orgnih.gov

Q & A

Q. What analytical methods are recommended for detecting oxo-ciprofloxacin in biological and environmental samples?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is widely used due to their sensitivity and specificity. For environmental samples (e.g., wastewater), solid-phase extraction (SPE) is often employed to concentrate this compound before analysis. Validation parameters such as limit of detection (LOD), recovery rates, and matrix effects must be rigorously tested to ensure reproducibility .

Q. How is this compound synthesized for use as a reference standard in pharmacokinetic studies?

Methodological Answer: this compound is typically synthesized via oxidative metabolism of ciprofloxacin using in vitro models (e.g., liver microsomes) or chemical oxidation. Commercial standards are purified via column chromatography and characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Suppliers like Toronto Research Chemicals (TRC) provide certified reference materials with >95% purity .

Q. What are the primary sources of this compound in environmental samples?

Methodological Answer: this compound enters wastewater systems primarily through excretion of ciprofloxacin metabolites from humans and livestock. In wastewater treatment plants (WWTPs), incomplete degradation of ciprofloxacin leads to residual this compound. Monitoring requires sampling at multiple stages (influent, effluent, sludge) to assess persistence and transformation pathways .

Advanced Research Questions

Q. How do metabolic conversion rates of ciprofloxacin to this compound vary across species, and what factors influence this variability?

Methodological Answer: Interspecies differences arise from variations in cytochrome P450 enzyme activity and hepatic clearance rates. In vitro microsomal assays (e.g., human, porcine, or avian liver microsomes) under controlled conditions (pH, temperature, co-factors) can quantify metabolic ratios. For example, poultry studies show delayed conversion to this compound compared to mammals, likely due to differences in gut microbiota and drug absorption enhancers like Astragalus polysaccharides .

Q. What experimental strategies resolve contradictions in detecting this compound in pharmacokinetic studies?

Methodological Answer: Discrepancies often stem from analytical interference (e.g., endogenous compounds in urine) or degradation during sample storage. To address this:

- Use isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects.

- Validate methods with spiked recovery experiments and compare retention times across multiple chromatographic columns.

- Store samples at -80°C with protease inhibitors to prevent metabolite degradation .

Q. What molecular mechanisms underlie the reduced antimicrobial efficacy of this compound compared to its parent compound?

Methodological Answer: this compound exhibits lower binding affinity to bacterial DNA gyrase due to structural modifications (e.g., oxidation at the piperazinyl group). Computational docking studies (using software like AutoDock Vina) and minimum inhibitory concentration (MIC) assays against methicillin-resistant Staphylococcus aureus (MRSA) can quantify this reduced activity. Mutagenesis studies further identify critical residues in gyrase that disrupt interaction with the metabolite .

Q. How can researchers model the environmental persistence of this compound and its ecological risks?

Methodological Answer: Use fate and transport models incorporating parameters such as hydrophobicity (logP), half-life in aquatic systems, and bioaccumulation potential. Laboratory-scale bioremediation experiments (e.g., activated sludge systems) can assess degradation kinetics. Ecotoxicity assays with Daphnia magna or Vibrio fischeri quantify acute and chronic effects, while genomic sequencing identifies microbial communities capable of metabolite breakdown .

Methodological Best Practices

- Conflicting Data Analysis : Always cross-validate findings using orthogonal techniques (e.g., NMR for structure confirmation alongside LC-MS).

- Experimental Design : Employ PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, particularly for in vivo studies .

- Data Reporting : Follow journal guidelines (e.g., Pharmaceutical Research) to detail statistical methods, biological replicates, and equipment specifications (manufacturer, model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.